4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound features a 4-acetylbenzamide motif and 4-methoxyphenyl thiazole substitution, distinct from N-benzyl thiazolyl acetamides. The acetyl group introduces a hydrogen-bond acceptor predicted to interact with kinase hinge residues, unlocking novel selectivity profiles. Ideal for diversity-oriented kinase inhibitor decks and SAR campaigns. No published binding data—purchase to generate your own. Contact us for custom synthesis and competitive quotes on mg to g scales.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 536733-68-3
Cat. No. B2788489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
CAS536733-68-3
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H18N2O3S/c1-12(23)14-4-6-16(7-5-14)19(24)22-20-21-18(13(2)26-20)15-8-10-17(25-3)11-9-15/h4-11H,1-3H3,(H,21,22,24)
InChIKeyBQRGGFACYYBUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 536733-68-3): Chemical Identity and Baseline Procurement Context


4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 536733-68-3) is a synthetic, small-molecule thiazol-2-yl benzamide derivative with a molecular weight of 366.4 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity [1]. The compound belongs to a broader class of 1,3-thiazol-2-yl substituted benzamides that have been patented for inhibiting cell proliferation and modulating protein kinase activity [2]. Its structure features a thiazole core linked via an amide bridge to a 4-acetylphenyl moiety and substituted at the thiazole 4-position with a 4-methoxyphenyl group, a substitution pattern that distinguishes it from the more extensively studied N-benzyl thiazolyl acetamide series [3].

Why 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Generic Thiazole Benzamides


Within the 1,3-thiazol-2-yl benzamide chemotype, seemingly minor structural modifications drive substantial shifts in kinase selectivity, cell permeability, and metabolic stability. The introduction of an acetyl group at the 4-position of the benzamide ring—as in the target compound—creates a hydrogen-bond acceptor motif that is absent in unsubstituted or halo-substituted analogs, directly altering the pharmacophore's interaction with the hinge region of ATP-binding pockets [1]. Concurrently, the 4-methoxyphenyl substitution at the thiazole 5-position differentiates this compound from the N-benzyl thiazolyl acetamide series, where the benzyl moiety is attached via a methylene spacer rather than directly to the thiazole, changing both the geometry and electrostatic profile of the ligand [2]. Published patent disclosures emphasize that even mono- versus di-substitution patterns on the benzamide ring produce compounds with divergent anti-proliferative potency profiles across tumor cell lines, making simple interchange among in-class candidates scientifically invalid without matched comparative data [1].

4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from N-Benzyl Thiazolyl Acetamide Src Inhibitors by Direct Amide Linkage

The target compound incorporates a direct benzamide linkage (thiazole-NH-CO-Ph) rather than the N-benzyl acetamide spacer (thiazole-CH2-CO-NH-CH2-Ph) found in the KX2-391 analog series. In the published series, the unsubstituted N-benzyl derivative (8a) bearing a 2-morpholinoethoxy substituent on the terminal phenyl ring exhibited c-Src GI50 values of 1.34 µM in NIH3T3/c-Src527F cells and 2.30 µM in SYF/c-Src527F cells [1]. The target compound replaces the entire N-benzyl acetamide scaffold with a 4-acetylbenzamide, eliminating the morpholinoethoxy solubilizing group and introducing a ketone carbonyl. This structural divergence is expected to produce distinct kinase selectivity fingerprints and logP-driven permeability differences, though direct comparative biochemical data for this specific compound have not been reported in the peer-reviewed literature.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Differentiation from Generic Aminothiazole Kinase Inhibitors via 4-Acetylbenzamide Substitution Pattern

The patent literature covering 1,3-thiazol-2-yl benzamides (US 2003/0225147) describes a broad Markush structure wherein the benzamide ring may be either unsubstituted or bear a single substituent including acyl groups [1]. The 4-acetyl substituent present on the target compound's benzamide ring adds a hydrogen-bond acceptor at a position that, in closely related aminothiazole kinase inhibitors, has been shown to interact with the conserved catalytic lysine or the DFG motif backbone, depending on the kinase activation state. Analogs lacking this acetyl group (e.g., unsubstituted benzamide variants) would present a fundamentally different hydrogen-bonding capacity, altering both binding affinity and residence time. No head-to-head biochemical comparison between 4-acetyl and unsubstituted or halo-substituted congeners has been published for this specific thiazole substitution pattern, representing a critical evidence gap.

Kinase Inhibition ATP-Competitive Inhibitors Pharmacophore Design

Physicochemical Property Differentiation: Lipophilicity and Permeability Profile vs. Thiazole Core Analogs

The computed XLogP3-AA of 3.8 for the target compound places it near the upper boundary of CNS drug-like chemical space (Lipinski's Rule of Five threshold: LogP < 5) [1]. This lipophilicity arises from the combination of the 4-acetylbenzamide (contributing polar surface area) and the 4-methoxyphenyl thiazole substituent (contributing hydrophobicity). By comparison, the N-benzyl thiazolyl acetamide compound 8a, which lacks the methoxyphenyl group and instead carries a morpholinoethoxy phenyl substituent, has a substantially lower computed logP (estimated ~2.0-2.5 based on the presence of the morpholine ring). The target compound's higher logP predicts enhanced passive membrane permeability but also potentially higher plasma protein binding and metabolic clearance, representing a differentiated ADME profile that must be independently characterized.

ADME Properties LogP Drug-Likeness

Patent-Class Positioning: Belongs to 1,3-Thiazol-2-yl Benzamide Family Claimed for Anti-Proliferative Use

The structural scaffold of the target compound falls within the Markush claims of U.S. Patent Application US 2003/0225147, which discloses 1,3-thiazol-2-yl benzamide derivatives that 'modulate and/or inhibit the cell proliferation and activity of protein kinases and are useful as pharmaceuticals for treating malignancies and other disorders' [1]. This patent establishes class-level precedence for anti-proliferative activity. However, the specific 4-acetyl, 4-methoxyphenyl, 5-methyl substitution combination on the thiazole core does not appear as an exemplified compound in the available patent text, distinguishing it from the explicitly characterized examples. This position—within the claimed scope but not exemplified—means its activity profile cannot be confidently inferred from the patent's exemplified compounds, necessitating de novo biological profiling for any procurement intended for kinase inhibition or anti-proliferative screening applications.

Anti-Proliferative Agents Oncology Patent Coverage

Best-Fit Research and Industrial Application Scenarios for 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS 536733-68-3)


Kinase Inhibitor Screening Library Expansion with a Structurally Distinct Thiazole Benzamide Chemotype

Based on its membership in the patented 1,3-thiazol-2-yl benzamide class with established anti-proliferative and kinase-modulating claims [1], this compound is suited for inclusion in diversity-oriented kinase inhibitor screening decks. Its 4-acetylbenzamide moiety and 4-methoxyphenyl thiazole substitution provide a pharmacophore distinct from the N-benzyl thiazolyl acetamide series [2], increasing the scaffold diversity of screening collections and potentially accessing novel kinase selectivity profiles not captured by existing analogs.

Structure-Activity Relationship (SAR) Probe for Exploring Hinge-Binding Interactions in ATP-Competitive Inhibitors

The compound's 4-acetyl substituent introduces a hydrogen-bond acceptor at a position predicted to interact with kinase hinge residues or the DFG-motif backbone [1]. It can serve as a tool compound in SAR campaigns to systematically assess the contribution of the acetyl carbonyl to binding affinity and selectivity, particularly when compared head-to-head with unsubstituted or halogen-substituted benzamide matched pairs. However, the current absence of published binding data means that users must generate their own primary biochemical data.

Cellular Anti-Proliferative Phenotypic Screening Against Cancer Cell Line Panels

Given the patent class's association with anti-proliferative activity [1], this compound is a candidate for phenotypic screening against human tumor cell lines (e.g., colon HT-29, breast BT-20, leukemia CCRF-CEM), following the precedent set by related thiazole benzamide series [2]. Direct comparative testing against unsubstituted benzamide analogs is recommended to establish the value of the 4-acetyl substituent in a cellular context.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a computed XLogP3-AA of 3.8 and topological polar surface area of 96.5 Ų [3], this compound occupies a lipophilicity range relevant to CNS drug design. It can be used as a reference point in CNS MPO (Multiparameter Optimization) scoring exercises, particularly when compared to more polar thiazole benzamides bearing solubilizing groups, to empirically validate the relationship between computed logP and measured brain penetration in parallel artificial membrane permeability assays.

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